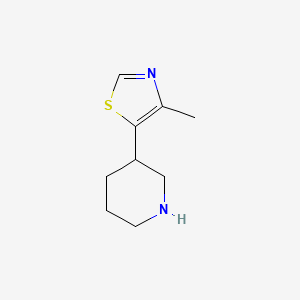

3-(4-Methyl-1,3-thiazol-5-yl)piperidine

Beschreibung

3-(4-Methyl-1,3-thiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-methylthiazole moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to its electronic and steric properties, making it a key scaffold in medicinal chemistry. Piperidine, a six-membered amine ring, enhances conformational flexibility and bioavailability. This compound is frequently employed as a building block in drug discovery, particularly for targeting central nervous system (CNS) receptors, enzymes, and allosteric modulators . Its structural simplicity allows for diverse derivatization, enabling optimization of pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

Molekularformel |

C9H14N2S |

|---|---|

Molekulargewicht |

182.29 g/mol |

IUPAC-Name |

4-methyl-5-piperidin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C9H14N2S/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3 |

InChI-Schlüssel |

TYUORCLSAJKUKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2CCCNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylthiosemicarbazide with α-haloketones can yield the thiazole ring, which can then be reacted with piperidine derivatives to form the final compound .

Industrial Production Methods

Industrial production of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure consistent production. The specific conditions, such as temperature, pressure, and solvents, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-1,3-thiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-1,3-thiazol-5-yl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, the compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with DNA or proteins involved in cell division, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine Dihydrochloride

- Structure : Differs by the addition of a methyl group on the piperidine nitrogen and a methylene bridge linking thiazole and piperidine.

- Properties : Increased basicity due to the tertiary amine in piperidine. The methylene bridge reduces conformational flexibility compared to direct thiazole-piperidine linkage.

[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride

- Structure : Replaces piperidine with a propylamine chain.

- Properties : Reduced rigidity and altered lipophilicity, impacting blood-brain barrier penetration.

- Applications : Intermediate in synthesizing kinase inhibitors and receptor modulators .

| Compound | Molecular Weight | Key Substituents | Biological Target |

|---|---|---|---|

| 3-(4-Methyl-1,3-thiazol-5-yl)piperidine | 196.59 g/mol | Direct thiazole-piperidine linkage | mGluR5, FFA2 receptor |

| 3-Methyl-1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | 296.26 g/mol | Methyl-piperidine, methylene bridge | Histamine H3 receptor |

| [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine HCl | 207.71 g/mol | Propylamine chain | Kinase inhibitors |

Thiazole-Pyridine Hybrids

(E)-3-(2-Fluorophenyl)-1-[4-Methyl-2-(2-Pyridylamino)-Thiazol-5-yl]-2-Propen-1-one (3*DMF)

- Structure: Integrates a pyridylamino group and fluorophenyl substituent.

- Properties : Planar geometry due to E-isomer conformation (confirmed by X-ray diffraction) enhances π-π stacking with aromatic residues in target proteins. The fluorophenyl group increases metabolic stability .

- Applications : Demonstrated anticancer activity via kinase inhibition .

MPEP (2-Methyl-6-(Phenylethynyl)pyridine)

- Structure : Pyridine core with phenylethynyl substituent.

- Properties : Lacks thiazole but shares aromatic nitrogen positioning, enabling mGluR5 antagonism.

- Applications : Anxiolytic effects in rodents with minimal sedation .

Thiazole-Piperazine Analogues

3-[2-(4-Propylpiperazin-1-yl)-1,3-Thiazol-5-yl]Propan-1-Amine

- Structure : Piperazine replaces piperidine, introducing a second nitrogen for hydrogen bonding.

- Properties : Increased solubility due to basic piperazine; propyl chain enhances lipophilicity.

- Applications: Non-imidazole histamine H3 receptor ligands with improved selectivity .

Triazole-Thiazole Derivatives

3-[5-[(4-Methoxyphenyl)Methylsulfanyl]-4-Methyl-1,2,4-Triazol-3-yl]Pyridine

- Structure : Triazole replaces thiazole, with methoxyphenyl and methylsulfanyl groups.

- Properties : Triazole’s electron-rich system enhances binding to amyloid aggregates.

- Applications : Inhibits α-synuclein aggregation in neurodegenerative diseases .

Research Findings and Pharmacological Implications

- Thiazole vs. Triazole : Thiazole-containing compounds (e.g., 3-(4-Methyl-1,3-thiazol-5-yl)piperidine) exhibit superior metabolic stability over triazoles due to sulfur’s electron-withdrawing effects .

- Ring Size Effects : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), as seen in PROTAC derivatives .

- Substituent Impact : Fluorine or methyl groups on thiazole enhance target affinity and pharmacokinetics. For instance, fluorophenyl in 3*DMF improves IC50 values in kinase assays .

Biologische Aktivität

3-(4-Methyl-1,3-thiazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-1,3-thiazole moiety. This structural configuration is essential for its biological activity, as both the piperidine and thiazole components contribute to its interaction with various biological targets.

Interaction with Biological Targets

The thiazole ring is known to interact with enzymes and receptors, potentially leading to the modulation of several biochemical pathways. Research indicates that compounds containing thiazole derivatives can exhibit:

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells by interfering with cellular processes such as DNA replication and cell division.

Biochemical Pathways

Thiazole compounds can activate or inhibit various biochemical pathways, which may result in multiple physiological effects. The specific interactions often depend on the compound's concentration and the physiological environment in which it operates.

Biological Activities

Recent studies have highlighted several biological activities associated with 3-(4-Methyl-1,3-thiazol-5-yl)piperidine:

-

Antimicrobial Properties :

- Exhibits significant antibacterial and antifungal activities.

- Effective against a range of pathogens by disrupting their cellular functions.

- Anticancer Effects :

- Neuroprotective Effects :

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine against several bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Research

In vitro studies showed that 3-(4-Methyl-1,3-thiazol-5-yl)piperidine effectively inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound induced apoptosis as evidenced by increased levels of caspase activation and DNA fragmentation assays .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.